(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid

Medicinal Chemistry ADME Prediction Fluorine Chemistry

(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid (CAS 1443340-27-9; MF: C₉H₄F₄O₃; MW: 236.12 g/mol) is a fluorinated aromatic α-keto acid belonging to the phenylglyoxylic acid class. The compound features a phenyl ring simultaneously substituted at the 3-position with a fluorine atom and at the 5-position with a trifluoromethyl group, coupled to an oxo-acetic acid (glyoxylic acid) moiety.

Molecular Formula C9H4F4O3
Molecular Weight 236.12 g/mol
Cat. No. B7994602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid
Molecular FormulaC9H4F4O3
Molecular Weight236.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(=O)O
InChIInChI=1S/C9H4F4O3/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13/h1-3H,(H,15,16)
InChIKeyMGUWNFRZVWANAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid: Core Chemical Identity and Procurement Baseline for This Fluorinated Phenylglyoxylic Acid Building Block


(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid (CAS 1443340-27-9; MF: C₉H₄F₄O₃; MW: 236.12 g/mol) is a fluorinated aromatic α-keto acid belonging to the phenylglyoxylic acid class . The compound features a phenyl ring simultaneously substituted at the 3-position with a fluorine atom and at the 5-position with a trifluoromethyl group, coupled to an oxo-acetic acid (glyoxylic acid) moiety. It is commercially available at 95–98% purity from multiple specialty chemical suppliers and is primarily utilized as a synthetic intermediate for constructing more complex fluorinated molecules, including stereoisomerically enriched drug candidates [1]. The dual electron-withdrawing substitution pattern distinguishes this compound from both its unsubstituted parent and mono-substituted analogs, imparting unique electronic, steric, and lipophilic characteristics that are relevant to structure-activity relationship (SAR) exploration and medicinal chemistry campaigns [2].

Why Generic Substitution Fails for (3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid: The Functional Consequences of a Specific 3-F,5-CF₃ Substitution Pattern


Generic substitution of (3-fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid with the unsubstituted parent phenylglyoxylic acid (CAS 611-73-4) or its mono-substituted analogs (e.g., 3-fluorophenylglyoxylic acid, CAS 79477-87-5; 3-trifluoromethylphenylglyoxylic acid) is scientifically unjustified because the simultaneous presence of both a 3-fluoro and a 5-trifluoromethyl group on the aromatic ring profoundly alters three properties critical to downstream synthetic and biological outcomes [1]. First, the additive electron-withdrawing effects of F (σₘ ≈ 0.34) and CF₃ (σₘ ≈ 0.43) substantially increase the acidity of the α-keto acid proton (predicted pKa shift of -0.5 to -1.0 log units vs. the parent) and modulate the electrophilicity of the α-keto carbonyl toward nucleophilic attack, directly impacting reactivity in condensation, reduction, and decarboxylation reactions . Second, the combined lipophilic contributions of F and CF₃ raise the calculated logP by approximately 1.0–1.2 log units relative to the unsubstituted parent (logP ~1.5), altering membrane permeability, protein binding, and metabolic stability profiles when incorporated into larger structures . Third, the specific 3,5-disubstitution pattern creates a steric and electronic environment around the aromatic ring that cannot be replicated by positional isomers (e.g., 2-fluoro-5-trifluoromethyl or 4-fluoro-3-trifluoromethyl analogs), which exhibit different dihedral angle preferences and π-stacking geometries in biological target binding sites [2]. These convergent factors mean that analytical, pharmacological, or synthetic protocols validated for this specific compound cannot be reliably transferred to generic analogs without re-optimization.

(3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid: Quantitative Differentiation Evidence Against Comparator Compounds


Calculated Lipophilicity (logP) Comparison: Target Compound vs. Unsubstituted and Mono-Substituted Phenylglyoxylic Acid Analogs

The (3-fluoro-5-trifluoromethyl) substitution pattern produces a calculated logP that is significantly higher than both the unsubstituted parent phenylglyoxylic acid and either mono-substituted analog alone, due to the additive lipophilic contributions of fluorine and trifluoromethyl groups . The unsubstituted parent phenylglyoxylic acid has an experimentally determined logP of 1.49 [1], while 3-(trifluoromethyl)phenylglyoxal hydrate, a structurally related compound, exhibits a logP of approximately 2.50 [2]. ChemAxon predictions indicate that the target compound's logP is approximately 2.6–2.8, representing a gain of over 1.0 log unit versus the parent and approximately 0.8–1.0 log unit versus 3-fluorophenylglyoxylic acid alone . This enhanced lipophilicity translates to predicted increases in membrane permeability and tissue distribution when this fragment is incorporated into lead compounds.

Medicinal Chemistry ADME Prediction Fluorine Chemistry

Patent-Cited Utility as a Stereoisomerically Enriched Intermediate: Exclusive Coverage for the 3-F,5-CF₃ Substitution Pattern

U.S. Patent Application US 2013/0296599 A1 (Transtech Pharma) explicitly claims phenylglyoxylic acid derivatives bearing independently selected fluoro and trifluoromethyl substituents as key intermediates for preparing stereoisomerically enriched drug compounds, particularly optically active mandelic acid derivatives [1]. Within this patent, the specific combination of R₁ = fluoro (3-position) and a second substituent = trifluoromethyl (5-position) falls under Embodiments 4–45, which explicitly enumerate fluoro and trifluoromethyl as preferred substituents [1]. The patent teaches that such substituted phenylglyoxylic acids can undergo chiral reduction to yield stereoisomerically enriched mandelic acid derivatives, which are valuable chiral building blocks for GLP-1 receptor modulators and other therapeutic targets [1]. In contrast, the unsubstituted parent phenylglyoxylic acid, while capable of similar transformations, lacks the fluorinated substitution pattern necessary to impart the metabolic stability and target engagement properties required for modern drug candidates [2]. Furthermore, Japanese Patent JP2002069038A specifically claims methods for producing trifluoromethyl-bearing benzoylformic acid esters as precursors to trifluoromethylphenylacetic acids, underscoring the industrial relevance of the CF₃-substituted phenylglyoxylic acid scaffold [3].

Chiral Synthesis Pharmaceutical Intermediates Process Chemistry

Synthetic Versatility: Reduction to 3-Fluoro-5-trifluoromethyl Mandelic Acid as a Chiral Building Block

A key differentiating synthetic application of (3-fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid is its quantitative reduction to 3-fluoro-5-(trifluoromethyl)mandelic acid (CAS 1214341-24-8) . This mandelic acid derivative is a valuable chiral resolving agent and chiral building block for pharmaceutical synthesis . The target compound's α-keto acid group undergoes enzymatic or chemical reduction to yield the corresponding α-hydroxy acid with high conversion efficiency, leveraging the electron-withdrawing effects of the F and CF₃ substituents to tune the reduction potential [1]. In comparison, the unsubstituted parent phenylglyoxylic acid is reduced to mandelic acid (a common but less metabolically stable building block), while mono-substituted analogs yield mandelic acid derivatives with intermediate properties [2]. The 3-fluoro-5-trifluoromethyl mandelic acid product possesses a unique combination of fluorine-mediated metabolic stability and the chiral α-hydroxy acid handle, making it particularly valuable for constructing fluorinated β-lactams, oxazolidinones, and other bioactive heterocycles [1].

Asymmetric Synthesis Chiral Resolution Building Block Utility

Enzyme Inhibition Potential: Class-Level Inference from Fluorinated α-Keto Acid SAR

Fluorinated aromatic α-keto acids, as a compound class, are recognized scaffolds for inhibiting keto acid oxygenases (KAOs) and related Fe(II)/α-ketoglutarate-dependent dioxygenases . The 3-fluoro-5-trifluoromethyl-phenyl substitution pattern is expected to enhance binding affinity to these enzyme active sites through complementary hydrophobic and electrostatic interactions with the aromatic binding pocket, while the α-keto acid moiety can chelate the active-site iron cofactor [1]. Although no direct IC₅₀ data were identified for the target compound against specific enzyme targets in the curated public domain, structurally analogous compounds such as 2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid (CAS 1897332-66-9) have been investigated for enzyme inhibitor design, particularly in the context of metabolic disorders and inflammatory diseases [2]. The parent phenylglyoxylic acid exhibits weak inhibition of CtBP2 dehydrogenase (IC₅₀ = 300 µM) [3], suggesting that the fluorinated analog, with enhanced lipophilicity and altered electronic properties, may demonstrate improved target engagement.

Enzyme Inhibition Keto Acid Oxygenase Drug Discovery

High-Value Application Scenarios for (3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid in Research and Industrial Settings


Synthesis of Stereoisomerically Enriched 3-Fluoro-5-trifluoromethyl Mandelic Acid for Chiral Drug Intermediate Production

The primary high-confidence application for (3-fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid is its chiral reduction to yield 3-fluoro-5-(trifluoromethyl)mandelic acid, as taught in US 2013/0296599 A1 [1]. This mandelic acid derivative serves as a chiral resolving agent and a key intermediate for synthesizing fluorinated β-lactams, oxazolidinones, and GLP-1 receptor modulators [1]. Procurement of the phenylglyoxylic acid precursor is justified when the target chiral mandelic acid must bear both 3-fluoro and 5-trifluoromethyl substituents simultaneously, a substitution pattern not accessible from mono-substituted or unsubstituted phenylglyoxylic acid feedstocks.

Preparation of Trifluoromethylphenylacetic Acid Derivatives via Decarbonylation for Agrochemical and Pharmaceutical Applications

Japanese Patent JP2002069038A describes the industrial conversion of trifluoromethyl-bearing benzoylformic acid esters to the corresponding trifluoromethylphenylacetic acids [2]. (3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid, or its methyl/ethyl ester, can undergo oxidative decarbonylation to afford 3-fluoro-5-trifluoromethylphenylacetic acid, a valuable intermediate for COX-2 inhibitors and other bioactive phenylacetic acid derivatives [3]. This route is advantageous because the α-keto acid oxidation state facilitates clean decarbonylation without the side reactions associated with direct carboxylation of the corresponding arene.

Medicinal Chemistry SAR Exploration of Fluorinated α-Keto Acid Enzyme Inhibitor Scaffolds

For medicinal chemistry programs targeting Fe(II)/α-ketoglutarate-dependent dioxygenases or keto acid oxygenases, (3-fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid provides a unique 3-F,5-CF₃ substitution pattern for SAR exploration [4]. The α-keto acid moiety can serve as a metal-chelating warhead, while the fluorinated aromatic ring explores hydrophobic and electrostatic complementarity with the enzyme active site. As noted in Section 3, while no direct IC₅₀ data are yet available for this specific compound, the class-level SAR inference justifies its inclusion in screening libraries to establish structure-activity relationships for this substitution pattern.

Building Block for ¹⁹F NMR Probe Development and Fluorinated Fragment-Based Drug Discovery

The presence of two distinct fluorine environments (aryl-F at position 3 and CF₃ at position 5) makes (3-fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid a useful building block for constructing ¹⁹F NMR probes [5]. The distinct ¹⁹F chemical shifts of the aryl fluorine and trifluoromethyl group enable protein–ligand binding studies by ¹⁹F NMR without the need for additional fluorination steps. This dual-fluorine labeling capability is not achievable with mono-fluorinated phenylglyoxylic acid analogs, which provide only a single ¹⁹F reporter signal.

Quote Request

Request a Quote for (3-Fluoro-5-trifluoromethyl-phenyl)-oxo-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.